molecular formula C9H6N2 B15072387 2H-Isoindole-1-carbonitrile CAS No. 40073-39-0

2H-Isoindole-1-carbonitrile

Cat. No.: B15072387
CAS No.: 40073-39-0
M. Wt: 142.16 g/mol
InChI Key: WPQADZONFSTHKV-UHFFFAOYSA-N
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Description

2H-Isoindole-1-carbonitrile is a heterocyclic compound that has garnered significant interest in the fields of chemistry and pharmacology. This compound is characterized by its unique structure, which includes an isoindole ring fused with a nitrile group. The isoindole structure is known for its presence in various natural products and bioactive compounds, making it a valuable target for synthetic and medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Isoindole-1-carbonitrile can be achieved through several methods. One common approach involves the cyclization of acetylenic compounds under gold catalysis. For instance, Ph3PAuNTf2-catalyzed cycloisomerization followed by a [1,5]-hydride migration and Diels-Alder reaction can yield isoindole derivatives . Another method includes the cyclization of benzylic amines, which can be catalyzed by palladium or silver to produce the desired isoindole structure .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave irradiation has been reported to enhance the efficiency of the synthesis process, making it suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

2H-Isoindole-1-carbonitrile undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of the nitrile group and the aromatic isoindole ring.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted isoindole derivatives, which can exhibit different biological and chemical properties depending on the nature of the substituents .

Scientific Research Applications

Comparison with Similar Compounds

Properties

IUPAC Name

2H-isoindole-1-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2/c10-5-9-8-4-2-1-3-7(8)6-11-9/h1-4,6,11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPQADZONFSTHKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CNC(=C2C=C1)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80538816
Record name 2H-Isoindole-1-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80538816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40073-39-0
Record name 2H-Isoindole-1-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80538816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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